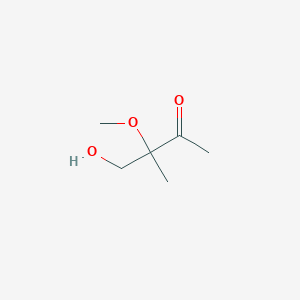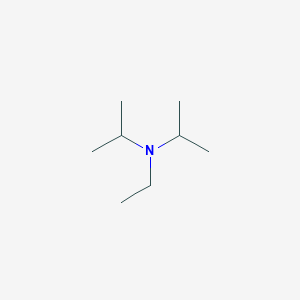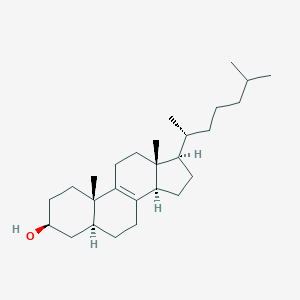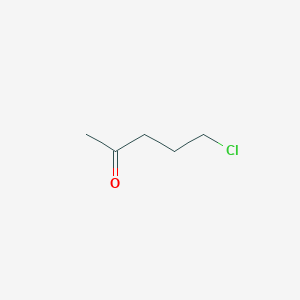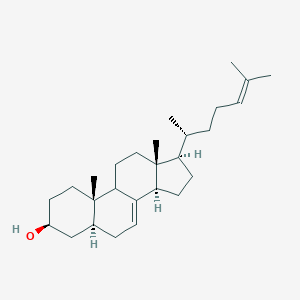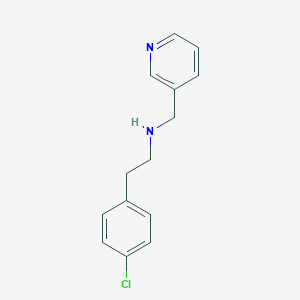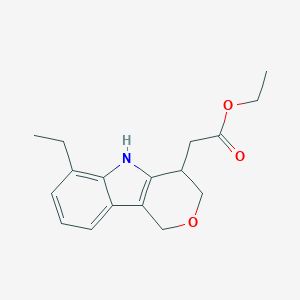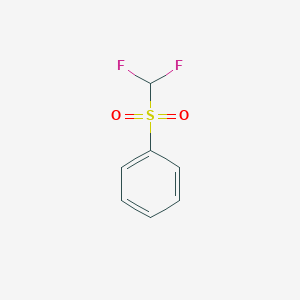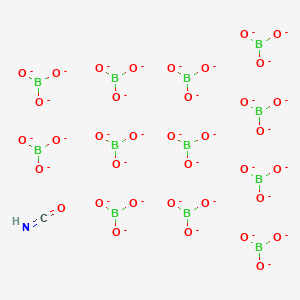
Isocyanatoundecahydrododecaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanatoundecahydrododecaborate (IUD) is a boron-containing compound that has gained attention in the scientific community due to its potential applications in various fields. IUD is a unique compound that has a cage-like structure and is composed of boron, carbon, and nitrogen atoms. In
Mecanismo De Acción
The mechanism of action of Isocyanatoundecahydrododecaborate is not fully understood. However, studies have suggested that Isocyanatoundecahydrododecaborate can interact with various cellular targets such as DNA, proteins, and enzymes. Isocyanatoundecahydrododecaborate can also induce oxidative stress and activate various signaling pathways that can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Isocyanatoundecahydrododecaborate can induce various biochemical and physiological effects. In vitro studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Isocyanatoundecahydrododecaborate can reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Isocyanatoundecahydrododecaborate in lab experiments is its unique structure and boron-containing nature. Isocyanatoundecahydrododecaborate can act as a ligand and form complexes with various metals and organic molecules. Isocyanatoundecahydrododecaborate is also biocompatible and can be used in biological systems without causing toxicity.
However, one of the limitations of using Isocyanatoundecahydrododecaborate in lab experiments is its low solubility in non-polar solvents. This can limit its use in certain chemical reactions and make it difficult to handle in the lab.
Direcciones Futuras
For the study of Isocyanatoundecahydrododecaborate include the development of new derivatives, understanding the mechanism of action, and the synthesis of new materials.
Métodos De Síntesis
The synthesis of Isocyanatoundecahydrododecaborate can be achieved through the reaction of sodium undecahydrododecaborate with isocyanate compounds. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in polar solvents. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Isocyanatoundecahydrododecaborate has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Isocyanatoundecahydrododecaborate has been investigated for its anti-cancer properties. Studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been explored for its potential use as a drug delivery system due to its unique structure and biocompatibility.
In materials science, Isocyanatoundecahydrododecaborate has been used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. Isocyanatoundecahydrododecaborate has also been investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.
In catalysis, Isocyanatoundecahydrododecaborate has been explored for its potential use as a catalyst in various chemical reactions. Studies have shown that Isocyanatoundecahydrododecaborate can act as a Lewis acid catalyst in the synthesis of cyclic carbonates and as a Bronsted acid catalyst in the synthesis of esters.
Propiedades
Número CAS |
122423-76-1 |
|---|---|
Nombre del producto |
Isocyanatoundecahydrododecaborate |
Fórmula molecular |
CHB12NO37-36 |
Peso molecular |
748.8 g/mol |
InChI |
InChI=1S/CHNO.12BO3/c2-1-3;12*2-1(3)4/h2H;;;;;;;;;;;;/q;12*-3 |
Clave InChI |
ZUTQJAVOBCLMEE-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
SMILES canónico |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
Sinónimos |
isocyanatoundecahydro-closo-dodecaborate(2-) isocyanatoundecahydrododecaborate IUDB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



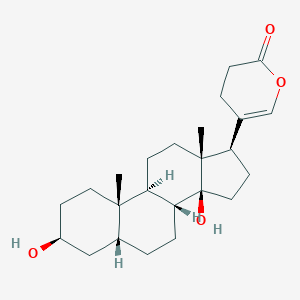
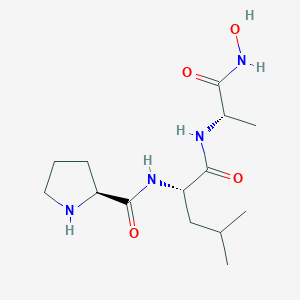
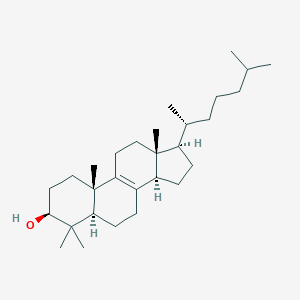
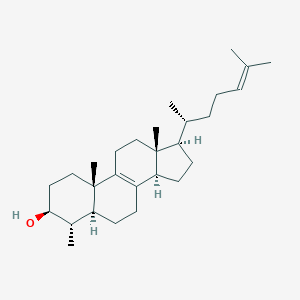
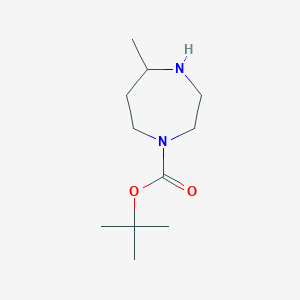
![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)
